

Application Notes and Protocols for Validated Sterilization of Poliglecaprone-Based Medical Devices

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Compound of Interest

Compound Name: Poliglecaprone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated sterilization methods for medical devices fabricated from **poliglecaprone**, a copolymer of glycolide and epsilon-caprolactone. The information presented here is intended to guide researchers and professionals in selecting and validating appropriate sterilization techniques that ensure product sterility while maintaining the critical material properties and performance characteristics of **poliglecaprone**-based devices.

Introduction to Sterilization of Poliglecaprone-Based Devices

Poliglecaprone is a synthetic, absorbable biomaterial widely used in medical devices such as sutures and other implantables. Its sensitivity to heat and hydrolysis necessitates the use of low-temperature sterilization methods. The primary validated and industrially adopted sterilization techniques for **poliglecaprone**-based devices are Ethylene Oxide (EtO) gas sterilization and gamma irradiation. Steam sterilization (autoclaving) is generally unsuitable due to the high temperatures and moisture involved, which can lead to premature degradation and loss of mechanical properties.

The choice of sterilization method must be carefully considered and validated to ensure a Sterility Assurance Level (SAL) of 10^{-6} , meaning a one in a million probability of a single viable

microorganism being present on a device after sterilization.[1] The validation process must also assess the impact of the sterilization method on the physicochemical properties, biocompatibility, and degradation profile of the **poliglecaprone** device.

Validated Sterilization Methods

Ethylene Oxide (EtO) Sterilization

Ethylene oxide sterilization is a widely used method for heat- and moisture-sensitive medical devices. It is a well-established and validated technique for **poliglecaprone 25** (PGCL) sutures.[2][3][4] The process involves exposing the device to EtO gas under controlled conditions of temperature, humidity, gas concentration, and time.[5]

Key Parameters:

- Gas Concentration: Typically ranges from 450 to 1200 mg/L.[5]
- Temperature: Usually between 37 to 63°C.[5]
- Relative Humidity: Maintained between 40 to 80%.[5]
- Exposure Time: Can range from 1 to 6 hours.[5]

Advantages:

- Low-temperature process, preserving the integrity of heat-sensitive polymers like **poliglecaprone**.
- High penetration capability, allowing for sterilization of devices in their final packaging.

Considerations:

- EtO is a toxic and carcinogenic gas, requiring stringent safety precautions and aeration procedures to remove residual gas from the sterilized devices.[5]
- The sterilization cycle can be lengthy due to the need for preconditioning, gas exposure, and aeration.[6]

- EtO can react with certain materials, potentially affecting their chemical composition and properties.[7]

Gamma Irradiation Sterilization

Gamma irradiation is another common terminal sterilization method for single-use medical devices.[8] It utilizes cobalt-60 as a source of gamma rays to inactivate microorganisms by damaging their DNA.[9]

Key Parameters:

- Dose: The standard sterilization dose for medical devices is typically 25 kGy.[10][11] The dose is determined based on the bioburden of the product and the desired SAL, as outlined in ISO 11137.[1][12]

Advantages:

- High penetration depth, ensuring sterility of packaged devices.
- Rapid processing time and no residual sterilant.

Considerations:

- Gamma irradiation can induce chain scission and cross-linking in polymers, which can alter their molecular weight, mechanical properties, and degradation rate.[9] For polymers similar to **poliglecaprone**, studies have shown a decrease in molecular weight and tensile strength after gamma irradiation.[13][14]
- The effects of gamma irradiation are dose-dependent.[15]

Effects of Sterilization on Poliglecaprone Properties

The sterilization process can impact the physicochemical properties of **poliglecaprone**. The extent of these changes depends on the chosen method and its parameters. The following table summarizes the potential effects based on studies of **poliglecaprone** and similar resorbable polymers.

Property	Ethylene Oxide (EtO)	Gamma Irradiation
Molecular Weight (Mw, Mn)	Minimal to no significant change reported for similar polymers like PLCL. [1] [13]	Dose-dependent decrease due to chain scission. Studies on PCL and PLGA have shown significant reductions in molecular weight. [9] [12]
Tensile Strength	Generally well-preserved. Minor changes may occur depending on cycle parameters. [14]	Can be significantly reduced due to polymer chain scission. [9] [14]
Degradation Profile	Generally, the degradation profile is not significantly altered.	Accelerated degradation may occur due to the reduction in molecular weight.
Crystallinity	May cause a slight increase in crystallinity. [14]	Can lead to an increase in crystallinity. [14]
Appearance	No significant changes are typically observed.	Can cause slight discoloration (e.g., yellowing). [14]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the sterilization process and assess its impact on **poliglecaprone**-based medical devices.

Sterilization Validation Protocol

4.1.1. Ethylene Oxide (EtO) Sterilization Validation (based on ISO 11135)

This protocol outlines the validation process for an EtO sterilization cycle using the overkill method.[\[16\]](#)

- Installation Qualification (IQ) and Operational Qualification (OQ): Ensure that the EtO sterilizer is installed correctly and operates within the specified parameters for temperature, pressure, humidity, and EtO concentration.[\[17\]](#)

- Performance Qualification (PQ):
 - Microbiological PQ (MPQ):
 1. Place Biological Indicators (BIs) with a known population of *Bacillus atrophaeus* spores (typically 10^6) in the most difficult-to-sterilize locations within the product load.[\[18\]](#)
 2. Perform three consecutive half-cycle exposures, where the exposure time is half of the proposed routine sterilization time.[\[18\]](#)
 3. After the half-cycle, aseptically retrieve the BIs and test them for sterility according to ISO 11737-2.[\[19\]](#)
 4. Successful MPQ is demonstrated if all BIs show no growth after the half-cycle, confirming that the full cycle provides a significant overkill.[\[16\]](#)
 - Physical PQ:
 1. Perform a minimum of three consecutive full sterilization cycles using the routine parameters.[\[17\]](#)
 2. Monitor and record all critical process parameters (temperature, humidity, pressure, EtO concentration, time) to demonstrate reproducibility.
 - Product Functionality and Residuals:
 1. After the full cycles, test the **poliglecaprone** devices for any changes in critical performance characteristics (e.g., tensile strength, degradation rate).
 2. Determine the levels of residual EtO and ethylene chlorohydrin (ECH) according to ISO 10993-7 to ensure they are below the specified safety limits.
- #### 4.1.2. Gamma Irradiation Sterilization Validation (based on ISO 11137)
- This protocol describes the validation of a gamma irradiation sterilization process.[\[1\]](#)[\[12\]](#)
- Product Bioburden Determination: Determine the average number of viable microorganisms on the product (bioburden) according to ISO 11737-1.

- Dose Setting:
 - Method 1 or VDmax: Use the bioburden data to establish the sterilization dose required to achieve the desired SAL of 10^{-6} .[\[20\]](#) For many medical devices, a substantiation of a 25 kGy dose (VDmax25) is common.[\[20\]](#)
- Sterilization Dose Audit: Periodically audit the established sterilization dose by re-evaluating the product bioburden and performing a verification dose experiment to ensure the continued effectiveness of the sterilization process.
- Material Effects (Dose Mapping):
 1. Establish a maximum acceptable dose by irradiating the **poliglecaprone** device at a range of doses and evaluating its critical properties.[\[12\]](#) This is to ensure that routine processing does not negatively impact the device's functionality.

Material Property Characterization Protocols

4.2.1. Tensile Strength Testing (based on USP <881>)

This protocol details the measurement of the tensile strength of **poliglecaprone** sutures.[\[2\]](#)[\[8\]](#)

- Specimen Preparation:
 - Remove the suture from its sterile packaging immediately before testing.[\[9\]](#)
 - If the suture is packaged in a fluid, test it within two minutes of removal to prevent drying.[\[9\]](#)
- Test Setup:
 - Use a calibrated tensile testing machine equipped with clamps suitable for holding the suture without slippage.[\[2\]](#)
 - Set the gauge length (the distance between the clamps) as specified in the monograph for the suture size.
- Testing Procedure:

- Mount the suture in the clamps, ensuring it is taut.
- Apply a tensile load at a constant rate of elongation as specified in USP <881>.[21]
- Record the force required to break the suture.
- Perform the test on a statistically significant number of samples (typically at least 10).[9]
- Data Analysis: Calculate the average breaking strength and compare it to the USP requirements for the specific suture size and material.

4.2.2. In Vitro Degradation Testing (based on ASTM F1635)

This protocol describes the evaluation of the in vitro degradation profile of **poliglecaprone** devices.[7][22]

- Sample Preparation: Use sterilized devices as they would be in their final form. Non-sterilized samples can be used for comparison.[7]
- Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.[7]
- Degradation Setup:
 - Place each device in a separate container with a sufficient volume of PBS (e.g., a 100:1 volume-to-sample mass ratio).[7]
 - Incubate the containers in a constant temperature bath at 37°C.[23]
- Time Points: Define a series of time points for sample retrieval (e.g., 0, 7, 14, 21, 28, 42, 60, 90 days).
- Sample Analysis: At each time point, retrieve a set of samples (at least 3) and analyze them for:
 - Mass Loss: Dry the samples to a constant weight and measure the remaining mass.[24]

- Molecular Weight: Determine the weight-average (M_w) and number-average (M_n) molecular weight using Gel Permeation Chromatography (GPC).[24]
- Mechanical Properties: Measure the remaining tensile strength as described in the protocol above.
- Data Presentation: Plot the percentage of remaining mass, molecular weight, and tensile strength as a function of time to create degradation profiles.

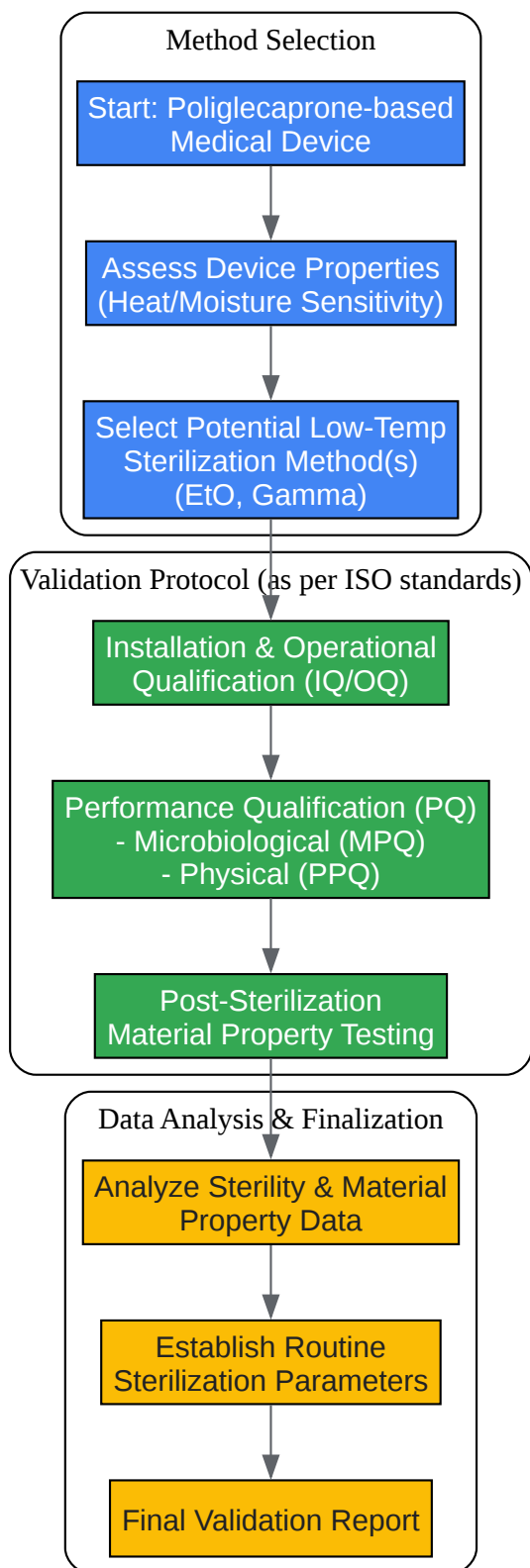
4.2.3. Molecular Weight Analysis via Gel Permeation Chromatography (GPC)

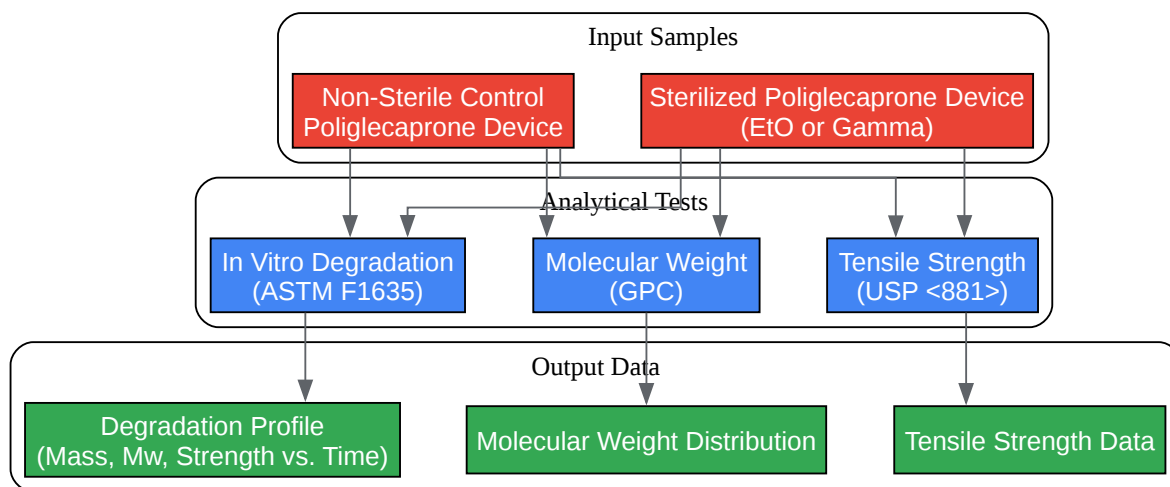
This protocol outlines the determination of the molecular weight distribution of **poliglecaprone**.

- Sample Preparation: Dissolve a known mass of the **poliglecaprone** sample in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration (e.g., 1 mg/mL).[25][26]
- GPC System:
 - Use a GPC system equipped with a suitable column set for separating the polymer based on size, a refractive index (RI) detector, and a temperature-controlled column oven.[27]
- Calibration: Create a calibration curve using a series of narrow molecular weight distribution polystyrene standards.[27]
- Analysis:
 - Inject the dissolved sample into the GPC system.
 - The RI detector will measure the concentration of the polymer as it elutes from the columns.
- Data Processing:
 - Use GPC software to integrate the chromatogram and calculate the M_w , M_n , and polydispersity index ($PDI = M_w/M_n$) based on the calibration curve.[28]

Visualizations

Logical Workflow for Sterilization Method Selection and Validation





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